molecular formula C16H12BrCl2NO3 B2357994 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate CAS No. 1794741-66-4

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate

Cat. No. B2357994
CAS RN: 1794741-66-4
M. Wt: 417.08
InChI Key: PCLJMSXLAVULOD-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate, also known as BBOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBOB belongs to the class of organic compounds known as benzoic acid esters and is primarily used as a reagent in organic synthesis.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Research has demonstrated the potential of zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups that include structures similar to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate, for use in photodynamic therapy. These compounds exhibit promising properties as photosensitizers, indicated by their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Such characteristics are critical for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Anti-Cancer Drugs

Compounds structurally related to this compound have been used as key intermediates in the synthesis of certain anti-cancer drugs. These drugs function by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis. The synthetic pathways often involve brominated intermediates similar to the subject compound (Sheng-li, 2004).

Antioxidant Properties

Studies have shown that derivatives of this compound, particularly those involving bromophenyl groups, exhibit significant antioxidant activity. This activity is particularly notable in inhibiting superoxide generation in mitochondria, both in liver tissues and in transformed tumor tissues. Such antioxidant properties could have therapeutic implications in conditions where oxidative stress plays a role (Kushnir et al., 2015).

Preparation of HIV Protease Inhibitors

Related compounds have been used as synthetic intermediates in the preparation of hydroxyethylamine-based HIV protease inhibitors. These inhibitors play a crucial role in the management of HIV/AIDS. The synthesis process involves steps that generate structures analogous to this compound (Beaulieu & Wernic, 1996).

properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO3/c17-12-3-1-2-10(6-12)8-20-15(21)9-23-16(22)11-4-5-13(18)14(19)7-11/h1-7H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLJMSXLAVULOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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